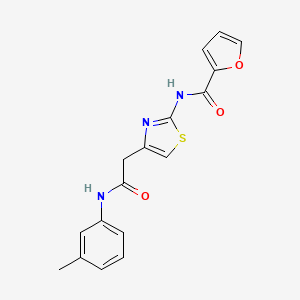

![molecular formula C14H12ClN3O3S2 B2520952 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide CAS No. 1903293-03-7](/img/structure/B2520952.png)

2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is a chemical entity that appears to be related to a class of benzenesulfonamide derivatives. These derivatives are known for their potential anticancer activities, as evidenced by the research on similar compounds. Although the specific compound is not directly studied in the provided papers, the related compounds offer insights into the possible characteristics and activities of this compound.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves multi-step reactions starting with basic heterocyclic compounds and building complexity through various chemical reactions such as condensation, chlorination, and amination. For instance, the synthesis of a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative that was previously chlorinated with phosphorus oxychloride . This suggests that the synthesis of 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide might follow a similar pathway, involving key steps such as condensation and chlorination.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with various functional groups that impart specific properties and activities. The crystal structure of a related compound was determined to belong to the tetragonal system, indicating a highly ordered and symmetrical molecular arrangement . Density functional theory (DFT) calculations, including optimized geometric bond lengths and bond angles, are often used to compare with X-ray diffraction values to confirm the molecular structure .

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo a variety of chemical reactions, depending on the substituents present on the benzene ring and the heterocyclic moiety. The presence of a chloro group, for example, can facilitate further substitution reactions, while the sulfonamide group can engage in hydrogen bonding, affecting the compound's reactivity and interactions with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen, sulfur, and chlorine can affect the compound's polarity, solubility, and stability. The metabolic stability of these compounds can be increased by specific substitutions on the benzene ring, as seen in the case of compounds with a 4-CF3-C6H4 moiety . The antiproliferative activities of these compounds against various cancer cell lines suggest that they have the potential to cross cell membranes and interact with intracellular targets .

Scientific Research Applications

Synthesis and Characterization

- The compound has been involved in various synthesis processes to create novel chemical structures. For instance, the synthesis and antimicrobial activity of Arylazopyrazole Pyrimidone clubbed heterocyclic compounds were explored, showcasing its utility in generating new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

- It has also played a role in the development of inhibitors for human carbonic anhydrases, indicating its potential in therapeutic applications, particularly in cancer research (Matulis et al., 2013).

Biological Activity and Therapeutic Potential

- Studies have shown that derivatives of this compound exhibit significant antimicrobial activity, further emphasizing its potential in drug development for combating bacterial and fungal infections (Ranganatha et al., 2018).

- Additionally, the synthesis and in vitro antitumor activity of novel series 2-benzylthio-4-chlorobenzenesulfonamide derivatives were evaluated, showing promising results against certain cancer cell lines. This underscores the compound's applicability in developing new anticancer therapeutics (Sławiński & Brzozowski, 2006).

Chemical Property Analysis

- Research on the compound has extended to understanding its chemical properties, such as its role in the synthesis of heterocyclic compounds that exhibit potent antitumor and antibacterial properties. This not only broadens the scope of its applications in medicine but also contributes to the field of medicinal chemistry (Hafez, Alsalamah, & El-Gazzar, 2017).

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by docking onto it

Biochemical Pathways

The compound affects the biochemical pathways related to fatty acid biosynthesis and metabolism due to its interaction with the acetyl-CoA carboxylase enzyme

Pharmacokinetics

It’s worth noting that the compound’s molecular weight is less than 400, and it has a clogp value less than 4 . These properties suggest that the compound is likely to maintain drug-likeness during lead optimization, which could positively impact its bioavailability.

Result of Action

The compound has been tested for its in vitro antimicrobial activity on Gram-positive and Gram-negative bacteria, as well as anti-fungal activity . .

properties

IUPAC Name |

2-chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O3S2/c15-11-3-1-2-4-12(11)23(20,21)17-6-7-18-9-16-13-10(14(18)19)5-8-22-13/h1-5,8-9,17H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIVAWCJXPYCSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2520871.png)

![2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2520872.png)

![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/no-structure.png)

![3-methyl-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2520878.png)

![6-(4-(Trifluoromethyl)pyridin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2520881.png)

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2520887.png)

![1-(4-Methoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2520888.png)

![5-tert-butyl-N-cyclopentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2520889.png)

![4-[(1-methyl-1H-pyrazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2520890.png)

![[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2520892.png)